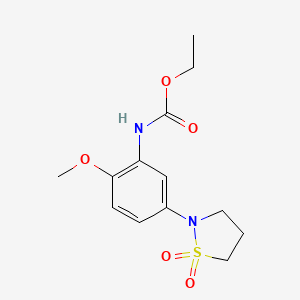

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

Description

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is a synthetic carbamate derivative characterized by a 2-methoxyphenyl backbone modified with a 1,1-dioxidoisothiazolidin-2-yl substituent.

Properties

IUPAC Name |

ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-3-20-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-21(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPUWWKBVYVAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Carbamates

- Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) This compound shares the 2-methoxyphenylcarbamate core but replaces the isothiazolidin dioxide group with an indole-sulfamoyl moiety.

N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2)

Featuring a pyridin-imidazole hybrid scaffold, this derivative lacks the carbamate group but includes a sulfonamide linker. The absence of the carbamate ester may reduce susceptibility to enzymatic hydrolysis, altering its pharmacokinetic profile relative to the target compound .

Thiazolylmethylcarbamate Analogs

Compounds such as thiazol-5-ylmethyl carbamates (e.g., analogs l, m, w, x in ) replace the isothiazolidin dioxide ring with a thiazole moiety. For example, thiazolylmethyl carbamates are often explored as protease inhibitors, suggesting divergent therapeutic targets compared to the target compound’s sulfone-rich structure .

Pesticide Carbamates

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

A widely used herbicide, chlorpropham employs a 3-chlorophenyl group instead of the methoxy-substituted phenyl ring. The chlorine atom enhances electrophilicity, favoring herbicidal activity via microtubule disruption—a mechanism less likely in the target compound due to its bulky isothiazolidin substituent .- Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate) This insecticide incorporates an ethylthio group, which undergoes oxidation to sulfoxide/sulfone metabolites for activity.

tert-Butyl Carbamate Derivatives

- Such modifications are critical in prodrug design, where controlled hydrolysis is required .

Functional and Analytical Comparisons

Analytical Challenges

Quantification of ethyl carbamate derivatives via PLS models often relies on colinear compounds (e.g., transitional byproducts), as seen in FTIR or NMR studies. The target compound’s complex structure may necessitate advanced chromatographic or spectroscopic methods for accurate analysis .

Key Research Findings

- Structural-Activity Relationships (SAR): The isothiazolidin dioxide group in the target compound may enhance binding to sulfotransferases or sulfatases, differentiating it from indole- or thiazole-based analogs .

- Metabolic Stability: Ethyl carbamates with bulky substituents (e.g., tert-butyl) exhibit prolonged half-lives but reduced aqueous solubility, highlighting trade-offs in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.